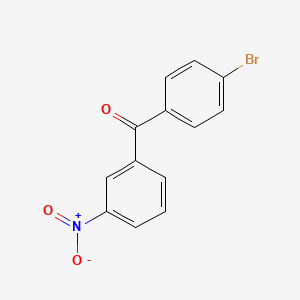

4-Bromo-3'-nitrobenzophenone

説明

Contextualizing Halogenated and Nitro-Substituted Benzophenones in Organic Chemistry

Benzophenones are a class of diaromatic ketones that serve as fundamental building blocks in organic chemistry. wikipedia.org The introduction of halogen and nitro substituents onto the benzophenone framework significantly modifies the electronic properties and reactivity of the molecule.

Halogen atoms, such as bromine, are known to influence a compound's reactivity, often serving as a leaving group in substitution reactions or directing further substitutions on the aromatic ring. The presence of a halogen can also impact the physical properties and biological activities of the resulting molecules.

The nitro group is a strong electron-withdrawing group. Its presence on one of the phenyl rings deactivates that ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic influence is crucial in directing the course of chemical reactions involving the substituted ring. The combination of both a halogen and a nitro group on the benzophenone scaffold, as seen in 4-Bromo-3'-nitrobenzophenone, creates a molecule with distinct reactive sites, offering a versatile platform for the synthesis of more complex structures.

Rationale for Investigating this compound

The investigation of this compound is driven by its potential as a versatile intermediate in organic synthesis. The differential reactivity of the two substituted phenyl rings allows for selective chemical transformations. For instance, the nitro group can be reduced to an amine, while the bromine atom can participate in various coupling reactions or be substituted by other functional groups. This dual functionality makes it a valuable precursor for the synthesis of a wide range of target molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.com

The synthesis of this compound itself is a subject of interest, with methods such as Friedel-Crafts acylation being employed. prepchem.com The study of its synthesis and subsequent reactions contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies.

Historical Overview of Relevant Benzophenone Derivative Research

The study of benzophenone and its derivatives has a long history, with the parent compound being a well-established building block in organic chemistry. wikipedia.org Early research focused on the fundamental reactions and properties of benzophenone itself. Over time, interest expanded to include substituted benzophenones, driven by the desire to understand how different functional groups influence the molecule's reactivity and properties.

Research into halogenated benzophenones has been ongoing for many years, exploring their synthesis and utility in various chemical transformations. google.comgoogle.com Similarly, nitro-substituted benzophenones have been investigated for their unique electronic properties and reactivity. cdnsciencepub.comtandfonline.com The combination of these two types of substituents, as found in this compound, represents a more recent area of exploration, building upon the foundational knowledge gained from the study of simpler benzophenone derivatives. The development of new synthetic methods and the quest for novel compounds with specific properties continue to drive research in this area. rsc.orgscielo.brnih.gov

特性

IUPAC Name |

(4-bromophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPHOJDMACTBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488721 | |

| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62100-13-4 | |

| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4-bromo-3'-nitrobenzophenone

Retrosynthetic Analysis of 4-Bromo-3'-nitrobenzophenone

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection occurs at the carbonyl-aryl bond, suggesting two main synthetic routes:

Route A: A Friedel-Crafts acylation reaction between bromobenzene and 3-nitrobenzoyl chloride.

Route B: A Friedel-Crafts acylation reaction between nitrobenzene and 4-bromobenzoyl chloride.

A crucial consideration in this analysis is the directing effects of the substituents on the aromatic rings. The bromo group is an ortho-, para-director, while the nitro group is a meta-director. quora.comquora.com This makes Route A, the acylation of bromobenzene with 3-nitrobenzoyl chloride, the more favorable pathway as the para-position to the bromine is sterically accessible and electronically activated for electrophilic substitution.

Classical and Modern Synthetic Approaches to Substituted Benzophenones

The synthesis of substituted benzophenones can be achieved through a variety of classical and modern methods.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a widely used and classical method for the synthesis of aromatic ketones. oregonstate.edu In the context of this compound, this involves the reaction of an aroyl chloride with a substituted benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

A typical procedure involves the reaction of 3-nitrobenzoyl chloride with bromobenzene. prepchem.com The reaction is generally carried out in an appropriate solvent, and an excess of bromobenzene can also serve as the solvent. google.com The formation of positional isomers is a possibility in Friedel-Crafts acylations, which may necessitate purification steps like fractional crystallization or chromatography to isolate the desired product. google.com

| Reactants | Catalyst | Solvent | Key Considerations |

| 3-Nitrobenzoyl chloride, Bromobenzene | AlCl₃ | Bromobenzene (excess) or other inert solvent | The directing effect of the bromo group favors the formation of the 4-substituted product. |

| 4-Bromobenzoyl chloride, Nitrobenzene | AlCl₃ | Inert solvent | The deactivating nature of the nitro group makes this reaction less favorable. |

This table provides a summary of reactants and conditions for the Friedel-Crafts acylation to produce this compound.

Cross-Coupling Reactions for Diarylether and Ketone Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-carbon bonds. scirp.org While direct synthesis of this compound via this method is less common, the principles are applicable to the synthesis of substituted benzophenones in general.

For instance, the Suzuki cross-coupling reaction can be employed to couple an aryl boronic acid with an aryl halide. mdpi.com A synthetic strategy could involve the coupling of a suitable boronic acid derivative with an appropriate aryl halide to construct the benzophenone skeleton. mdpi.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. scirp.org

Another approach is the Stille cross-coupling, which utilizes organotin compounds and benzoyl chlorides. scirp.org These methods offer high efficiency and functional group tolerance, often under milder conditions than classical methods.

Nucleophilic Aromatic Substitution Precursor Routes

Nucleophilic aromatic substitution (SNA_r) provides an alternative pathway, particularly for the synthesis of highly substituted or functionalized benzophenones. acs.orgnih.govnih.govsigmaaldrich.comacs.org This method typically involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a nucleophile.

While not a direct route to this compound, a multi-step synthesis could utilize an SNA_r reaction. For example, a precursor molecule with a suitable leaving group (like fluorine) could be synthesized and then subjected to nucleophilic substitution. The electron-withdrawing nature of the nitro group can facilitate such reactions.

Optimization of Synthetic Routes for this compound

Optimizing the synthesis of this compound primarily focuses on the Friedel-Crafts acylation to maximize yield and purity. Key parameters for optimization include:

Catalyst Loading: The molar ratio of the Lewis acid catalyst to the limiting reagent is critical. A slight molar excess of the catalyst is often used to ensure complete reaction. google.com

Reaction Temperature: Controlling the temperature is essential to minimize the formation of side products. Lower temperatures can reduce the likelihood of unwanted isomer formation and other side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion without significant byproduct formation.

Purity of Reagents: The use of high-purity starting materials and anhydrous conditions is crucial for the success of the Friedel-Crafts reaction.

Investigation of Side Reactions and Byproduct Formation in this compound Synthesis

The synthesis of this compound is not without potential side reactions and byproduct formation.

In Friedel-Crafts acylation, the primary side products are positional isomers. While the para-substituted product is favored due to the directing effect of the bromine atom, small amounts of the ortho-isomer (2-bromo-3'-nitrobenzophenone) can also be formed.

Other potential side reactions include:

Di-acylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, di-acylation of the bromobenzene ring can occur.

Dehalogenation: Under certain conditions, the bromo-substituent may be lost.

Hydrolysis of the Acyl Chloride: The presence of moisture can lead to the hydrolysis of 3-nitrobenzoyl chloride to 3-nitrobenzoic acid, which is unreactive in the Friedel-Crafts acylation.

A study on the synthesis of a related compound, 3-bromo-6-nitrofluorenone, starting from 4-amino-2-methyl-4'-nitrobenzophenone, highlighted the potential for side reactions. cdnsciencepub.com For instance, during a Sandmeyer reaction to replace an amino group with bromine, careful control of conditions was necessary to avoid the formation of undesired byproducts. cdnsciencepub.com In another instance, the formation of 2-hydroxy-4-bromo-4'-nitrobenzophenone was observed as a side product. cdnsciencepub.com

| Side Reaction | Potential Cause | Mitigation Strategy |

| Formation of ortho-isomer | Electronic and steric effects | Optimization of reaction conditions (e.g., lower temperature), purification by chromatography or recrystallization. |

| Di-acylation | Harsh reaction conditions, incorrect stoichiometry | Careful control of temperature and reagent ratios. |

| Dehalogenation | High temperatures, prolonged reaction times | Milder reaction conditions. |

| Hydrolysis of acyl chloride | Presence of moisture | Use of anhydrous reagents and solvents. |

This table outlines potential side reactions and strategies to minimize their occurrence.

Advanced Spectroscopic Elucidation of 4-bromo-3'-nitrobenzophenone

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful, non-destructive method for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule. In 4-bromo-3'-nitrobenzophenone, the FT-IR spectrum is expected to be dominated by several key absorptions. The most prominent of these would be the stretching vibration of the carbonyl group (C=O), which typically appears as a strong band in the region of 1650-1680 cm⁻¹. The presence of the electron-withdrawing nitro group and the bromo-substituted phenyl ring can slightly influence the exact position of this peak.

The nitro group (NO₂) itself gives rise to two characteristic stretching vibrations: a strong asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch of medium intensity between 1335 and 1370 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will produce a set of medium to weak bands in the 1400-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak | Aromatic C-H Stretching |

| 1650-1680 | Strong | C=O Stretching |

| 1500-1560 | Strong | Asymmetric NO₂ Stretching |

| 1400-1600 | Medium-Weak | Aromatic C-C Stretching |

| 1335-1370 | Medium | Symmetric NO₂ Stretching |

| 600-500 | Medium-Weak | C-Br Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about the molecular vibrations, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would likely show a strong band corresponding to the symmetric stretching of the nitro group. The aromatic ring vibrations are also expected to be prominent. Due to the principle of mutual exclusion, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This makes the combination of both techniques a powerful tool for a complete vibrational analysis. For instance, the symmetric stretching of the C-C bonds in the phenyl rings would be more pronounced in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the arrangement of protons on the two aromatic rings. The spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm).

The protons on the 4-bromophenyl ring would likely appear as a set of two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom would be expected at a different chemical shift compared to the protons meta to it.

The protons on the 3'-nitrophenyl ring would exhibit a more complex splitting pattern due to the meta-substitution. One would expect to see a singlet-like signal for the proton at the 2'-position, a doublet of doublets for the proton at the 6'-position, a triplet for the proton at the 5'-position, and a doublet of doublets for the proton at the 4'-position, all influenced by the strong deshielding effect of the adjacent nitro and carbonyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (nitro-ring) | 8.0 - 8.5 | m |

| H-4', H-5' (nitro-ring) | 7.5 - 8.0 | m |

| H-2, H-6 (bromo-ring) | 7.6 - 7.8 | d |

| H-3, H-5 (bromo-ring) | 7.4 - 7.6 | d |

(m = multiplet, d = doublet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, one would expect to see a total of 13 distinct signals, one for each unique carbon atom.

The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbons of the aromatic rings would resonate between 120 and 150 ppm. The carbon atom attached to the bromine (C-4) would be influenced by the heavy atom effect, and its chemical shift would be informative. Similarly, the carbon atom attached to the nitro group (C-3') would be significantly deshielded. The remaining aromatic carbons would show distinct signals based on their position relative to the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C-3' (C-NO₂) | 145 - 150 |

| C-1', C-1 | 135 - 140 |

| Aromatic CH | 120 - 135 |

| C-4 (C-Br) | 125 - 130 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons on the 3'-nitrophenyl ring by tracing the spin-spin coupling network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. By combining the information from the ¹H NMR and ¹³C NMR spectra with the cross-peaks in the HMQC/HSQC spectrum, each proton can be assigned to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons attached to the substituents (C-1, C-4, C-1', and C-3'). For instance, correlations from the protons on both rings to the carbonyl carbon would confirm the benzophenone core structure. Correlations from the protons on the 4-bromophenyl ring to the carbon bearing the bromine atom would confirm its position, and similarly for the nitro-substituted ring.

Through the systematic application and interpretation of these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical research and application.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are critical for understanding its photochemical behavior. These properties are primarily determined by the electronic transitions between different molecular orbitals.

The UV-Vis spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For benzophenone derivatives, the two lowest energy transitions are typically the n→π* and π→π* transitions. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

In substituted benzophenones, the positions and intensities of these absorption bands can be influenced by the nature and position of the substituents on the aromatic rings. The introduction of a bromo group and a nitro group in this compound is expected to cause shifts in the absorption maxima compared to unsubstituted benzophenone. Specifically, the strong electron-withdrawing nature of the nitro group can significantly affect the electronic distribution and, consequently, the energies of the molecular orbitals.

The expected UV-Vis absorption data for this compound would likely show a weak n→π* absorption band at a longer wavelength and a more intense π→π* absorption band at a shorter wavelength. The exact positions of these bands would require experimental measurement.

Benzophenones are well-known for their efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁). This property often leads to strong phosphorescence at low temperatures and weak or non-existent fluorescence.

While specific fluorescence and phosphorescence data for this compound were not found, studies on similar compounds, such as 4-bromo-4'-fluorobenzophenone and 4-fluoro-4'-methylbenzophenone, have been conducted. oregonstate.eduoregonstate.edu For 4-bromo-4'-fluorobenzophenone, both absorption and emission (phosphorescence) were studied in different solvents, revealing information about the T₁ → S₀ transition. oregonstate.edu In the case of 4-fluoro-4'-methylbenzophenone, phosphorescence was analyzed in a rigid glass at low temperature and within a polymer matrix. oregonstate.edu

Given these precedents, it is highly probable that this compound would also exhibit phosphorescence from its triplet state. The presence of the heavy bromine atom would likely enhance the rate of intersystem crossing through the heavy-atom effect, further favoring phosphorescence over fluorescence. The nitro group, being a strong deactivating group, could potentially quench both fluorescence and phosphorescence, making their detection challenging. Experimental investigation would be necessary to confirm these photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Electronic Transitions

Mass Spectrometric Investigation of Molecular Structure and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound (C₁₃H₈BrNO₃) can be calculated based on the most abundant isotopes of its constituent atoms.

While a specific HRMS result for this compound was not found in the provided search results, the calculated exact mass for the neutral molecule is approximately 304.9694 Da. echemi.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙) or a quasi-molecular ion peak (e.g., [M+H]⁺) very close to this calculated value, confirming the elemental formula. miamioh.edu For example, HRMS data has been reported for similar compounds like Fmoc-(R)-m-bromo-phenylalanine, where the calculated and found mass values were in close agreement. acs.org

Table 1: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₃H₈⁷⁹Br¹⁴N¹⁶O₃ | 304.9691 |

Note: The table shows the calculated exact masses for the two major isotopic forms of bromine.

Electron ionization mass spectrometry (EI-MS) and electrospray ionization mass spectrometry (ESI-MS) are common techniques used to generate ions and study their fragmentation. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion that can undergo extensive fragmentation. uni-saarland.dechemguide.co.uk ESI-MS is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with less fragmentation. uni-saarland.de

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). msu.edu

Key fragmentation pathways for benzophenones in EI-MS often involve cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org For this compound, this could lead to the formation of several key fragment ions.

Table 2: Plausible Mass Spectral Fragments of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 305/307 | [C₁₃H₈BrNO₃]⁺˙ (Molecular ion) |

| 183/185 | [BrC₆H₄CO]⁺ |

| 150 | [NO₂C₆H₄CO]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 105 | [C₆H₅CO]⁺ (from rearrangement) |

| 77 | [C₆H₅]⁺ |

The fragmentation would likely be initiated by the loss of a bromine atom or a nitro group. The formation of the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and its substituted analogues are common in the mass spectra of benzophenones. ncl.res.in The presence of the nitro group can also lead to characteristic losses of NO (30 amu) and NO₂ (46 amu).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound itself was not found in the Crystallography Open Database, several related structures have been determined. ugr.es For instance, a patent mentions that a wide-angle X-ray diffraction pattern indicated that an oligomer synthesized from this compound was crystalline. core.ac.uknasa.govnasa.gov This suggests that this compound itself is likely a crystalline solid under standard conditions.

The crystal structure of a related compound, 4-chloro-3-nitrobenzophenone, has been grown and characterized, indicating that obtaining single crystals of such compounds is feasible. science.govscience.gov A crystallographic study of this compound would reveal the dihedral angles between the two phenyl rings and the carbonyl group, as well as any intermolecular interactions, such as halogen bonding or π-π stacking, which are influenced by the bromo and nitro substituents. The bromo group, in particular, has been shown to play an important role in influencing the crystal packing and improving properties in some organic materials. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

In the case of this compound, the molecule is not chiral. Therefore, the concept of absolute configuration (R/S designation) does not apply. However, SCXRD analysis would be invaluable for definitively establishing its molecular conformation. This includes determining the dihedral angles between the two phenyl rings and the carbonyl group, as well as the orientation of the bromo and nitro substituents relative to the rings. This conformational information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

Without experimental SCXRD data, a definitive description of the conformation of this compound cannot be provided.

Crystal Packing and Intermolecular Interactions Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the physical properties of the solid, such as melting point, solubility, and mechanical strength. Analysis of crystal packing reveals how molecules orient themselves to maximize attractive interactions and achieve a stable, low-energy state.

For this compound, several types of intermolecular interactions would be anticipated to play a role in its crystal packing. These could include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro or carbonyl groups on neighboring molecules.

π-π Stacking: The electron-rich and electron-poor aromatic rings could engage in π-π stacking interactions, where the planes of the rings are parallel to each other.

C-H···O Hydrogen Bonding: Weak hydrogen bonds could form between carbon-hydrogen bonds on the phenyl rings and the oxygen atoms of the nitro and carbonyl groups.

Theoretical and Computational Chemistry Studies of 4-bromo-3'-nitrobenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer a detailed view of the molecule's energetic landscape and electronic properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a primary method for the optimization of molecular geometries and the calculation of electronic structures in computational chemistry. The B3LYP functional, a hybrid functional, is frequently used in conjunction with various basis sets to provide a balance between accuracy and computational cost.

DFT calculations, specifically using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine the most stable conformation (the ground state) of 4-Bromo-3'-nitrobenzophenone. researchgate.netscience.gov These calculations provide optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar compounds have shown that the B3LYP method with a 6-311++G(d,p) basis set can accurately predict these parameters. researchgate.netresearchgate.net The choice of basis set is crucial; larger basis sets like cc-pVTZ or aug-cc-pVDZ generally yield more accurate results but require more computational resources. williamkennerly.comresearchgate.net

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying electronic structure and energetics. utah.edu Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are examples of ab initio calculations.

These methods are crucial for obtaining highly accurate electronic energies, electron affinities, and ionization potentials. utah.edu While computationally more demanding than DFT, ab initio calculations, particularly at higher levels of theory, serve as a benchmark for other methods. For complex molecules like this compound, a combination of DFT for geometry optimization and ab initio single-point energy calculations can be an effective strategy to balance accuracy and computational feasibility.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org For this compound, the distribution and energies of the HOMO and LUMO are critical in predicting its reactivity.

Computational studies reveal the spatial distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In this compound, the bromophenyl ring and the nitro group are expected to significantly influence the character of the frontier orbitals.

Energy Gap Analysis and Implications for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and less stable.

The HOMO-LUMO energy gap can be correlated with the electronic absorption spectra of the molecule. The energy of the lowest-energy electronic transition is related to the HOMO-LUMO gap. Quantum chemical calculations provide numerical values for the HOMO and LUMO energies, allowing for the quantitative assessment of the energy gap and, by extension, the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings. The MEP analysis provides a comprehensive picture of the molecule's charge distribution and complements the FMO analysis in predicting its reactive sites.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies associated with the various molecular vibrations, such as stretching, bending, and twisting of chemical bonds. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), can provide a detailed vibrational spectrum which aids in its structural elucidation.

The process involves optimizing the molecular geometry to find a stable energy minimum, followed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies offer a theoretical spectrum that can be compared with experimental data. Each calculated frequency corresponds to a specific motion of the atoms. For instance, characteristic high-frequency vibrations are associated with C-H, C=O, and N-O stretching modes, while lower-frequency modes typically correspond to the bending of heavier atoms and torsional motions of the phenyl rings.

Detailed assignments for the vibrational spectra of halogenated and nitrated aromatic compounds have been made based on the calculated potential energy distributions (PEDs). science.gov While specific computational studies on this compound are not prevalent in the reviewed literature, the methodology remains standard. The table below illustrates the kind of data that would be generated from such a calculation, with expected frequency ranges for the key functional groups present in the molecule.

Table 1: Illustrative Vibrational Mode Analysis for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Symmetric & Asymmetric Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | Carbonyl C=O | 1700 - 1650 |

| Stretching | Aromatic C=C | 1600 - 1450 |

| Asymmetric Stretching | Nitro NO₂ | 1550 - 1500 |

| Symmetric Stretching | Nitro NO₂ | 1370 - 1330 |

| Stretching | C-N | 870 - 820 |

| Stretching | C-Br | 680 - 515 |

Investigation of Non-Linear Optical (NLO) Properties through Computational Approaches

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net The NLO response of a molecule is governed by its interaction with an intense light source, which can alter the light's frequency and other properties. analis.com.my Organic molecules featuring π-conjugated systems that connect electron-donating and electron-accepting groups are promising candidates for NLO materials. nih.gov

In this compound, the nitro group (-NO₂) acts as a strong electron-acceptor, while the benzoyl group and the brominated phenyl ring contribute to the delocalized π-electron system. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of such molecules. researchgate.netanalis.com.my Key parameters calculated include the molecular polarizability (α) and, more importantly, the first hyperpolarizability (β), which quantifies the second-order NLO response.

The computational investigation involves calculating these tensor quantities to determine the magnitude of the NLO effect. researchgate.net A large β value is indicative of a significant NLO response. The presence of both donor and acceptor moieties in a molecule can lead to a substantial intramolecular charge transfer upon excitation, which often enhances the hyperpolarizability. analis.com.my While the bromine atom is a weak deactivator, the strong electron-withdrawing nature of the nitro group in this compound suggests it may possess notable NLO properties, a hypothesis that can be rigorously tested through computational modeling.

Table 2: Key Parameters in Computational NLO Studies

| Parameter | Symbol | Description | Significance |

| Dipole Moment | µ | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

| Polarizability | α | The measure of how easily the electron cloud is distorted by an external electric field. | Relates to linear optical properties. |

| First Hyperpolarizability | β | A tensor quantity describing the second-order NLO response of the molecule. | A large value indicates a strong potential for applications like frequency doubling. |

Electron Attachment and Dissociation Dynamics Modeling

The study of how molecules interact with low-energy electrons is critical, particularly for compounds with potential applications as radiosensitizers in cancer therapy. Computational modeling can simulate the process of electron attachment and the subsequent dissociation dynamics of the resulting temporary negative ion.

While no specific studies on this compound were found, research on the closely analogous molecule 1-(4-bromo-3-nitrophenyl)-1-propanone (BNPP) provides significant insight. researchgate.net BNPP shares the same 4-bromo-3-nitrophenyl functional group, which is the likely site of initial electron interaction and subsequent fragmentation. Quantum chemical calculations combined with experimental data for BNPP show that the attachment of a single low-energy electron (at ~0 eV) induces molecular dissociation. researchgate.net

The most significant dissociation channel observed is the cleavage of the carbon-bromine bond, leading to the formation of a bromide anion (Br⁻). researchgate.net This process is highly efficient at near-zero electron energy. Other minor fragmentation pathways include the loss of the nitro group, forming NO₂⁻, and other rearrangements. researchgate.net The modeling of these processes involves calculating potential energy surfaces to identify the most likely dissociation pathways and their energy requirements. The dynamics suggest that upon electron attachment, the molecule can undergo direct dissociation or molecular rearrangement before breaking apart. researchgate.net

Table 3: Predicted Dissociation Pathways upon Electron Attachment (based on analogue BNPP)

| Reactant | Electron Energy | Major Products | Minor Products | Reference |

| BNPP + e⁻ | ~0 eV | Br⁻ + [BNPP-Br]• | Parent Anion, NO₂⁻, [BNPP-NO]⁻ | researchgate.net |

Reaction Mechanism Predictions and Energetics using Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. scielo.br By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. scielo.brchemrxiv.org The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate. hpc.co.jp

For this compound, computational methods could be used to predict its reactivity in various chemical transformations. For example, the presence of a carbonyl group and aromatic rings substituted with electron-withdrawing groups suggests that it could undergo nucleophilic addition at the carbonyl carbon or nucleophilic aromatic substitution. Quantum chemical calculations can be employed to model these potential reactions, comparing the activation energies of different pathways to predict the most likely outcome under specific conditions. rsc.org

The process involves:

Geometry Optimization: Calculating the stable structures of all species involved (reactants, intermediates, products, transition states).

Frequency Calculation: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Calculation: Determining the relative energies of all species to construct a reaction energy profile. scielo.br

This approach allows for the rationalization of experimental observations and the prediction of new chemical reactivity, guiding synthetic efforts in a more efficient manner. rsc.org

Chemical Reactivity and Transformation Studies of 4-bromo-3'-nitrobenzophenone

Reactions Involving the Bromine Substituent

The bromine atom attached to the phenyl ring of 4-bromo-3'-nitrobenzophenone is a key functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Halogen Exchange Reactions

Halogen exchange reactions involve the replacement of the bromine atom with another halogen. These reactions are fundamental in modifying the properties and reactivity of the molecule. For instance, the bromine can be substituted by iodine through reactions like the Finkelstein reaction, often facilitated by a metal iodide salt. This transformation is significant as the resulting iodo-derivative can exhibit enhanced reactivity in subsequent cross-coupling reactions. The success of these exchanges depends on reaction conditions and the relative bond strengths of the carbon-halogen bonds, with the C-Br bond being weaker than the C-Cl bond but stronger than the C-I bond. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the bromo-substituted ring with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For example, the reaction of a bromo-substituted aniline with various arylboronic acids in the presence of a palladium catalyst has been shown to yield both monosubstituted and disubstituted products. nih.gov This method is highly versatile for creating biaryl structures, which are prevalent in many biologically active molecules and functional materials. Research has demonstrated the successful coupling of aryl bromides with phenylboronic acids using nitrile-functionalized NHC palladium complexes, achieving good yields. rsc.org

Heck Reaction: In the Heck reaction, the bromine atom is coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. This reaction typically employs a palladium catalyst, a base, and is tolerant of a wide range of functional groups.

Sonogashira Coupling: This reaction involves the coupling of the bromo-derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for the synthesis of aryl alkynes, which are important precursors in organic synthesis.

The following table summarizes representative cross-coupling reactions involving aryl bromides:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl Alkyne |

Reactions Involving the Nitro Substituent

The nitro group on the 3'-position of the benzophenone skeleton is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring to which it is attached and can itself undergo important transformations.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amino group is a common and crucial transformation. This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into an electron-donating one. The resulting amino derivative, (3-aminophenyl)(4-bromophenyl)methanone, is a versatile intermediate for further functionalization, such as in the synthesis of pharmaceuticals and dyes.

Several reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure selectivity. spcmc.ac.in

Common Reducing Agents and Conditions:

| Reagent | Conditions | Selectivity Notes |

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) | Mild and often used for selective reduction in the presence of other reducible groups. |

| Iron (Fe) | Acidic (e.g., Acetic Acid) | A classic and cost-effective method for nitro group reduction. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Nickel(II) Chloride (NiCl₂·6H₂O) | Aqueous Acetonitrile | An efficient system for the rapid reduction of nitroarenes at room temperature. asianpubs.org |

| Catalytic Hydrogenation (H₂) | Pd/C or Raney Nickel | Pd/C can also reduce other functional groups, while Raney Nickel is often preferred to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The presence of the strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgbyjus.com In this type of reaction, a nucleophile can displace a suitable leaving group on the same ring as the nitro group. While this compound itself does not have a leaving group on the nitro-substituted ring, related structures with a leaving group (like a halogen) ortho or para to the nitro group would be highly susceptible to this reaction. wikipedia.orgmasterorganicchemistry.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. youtube.com

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in this compound is another site of reactivity. It can undergo nucleophilic addition reactions and reduction.

Reduction to an Alcohol: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reaction converts the benzophenone derivative into a diphenylmethanol derivative. It is important to select a reducing agent that does not simultaneously reduce the nitro group if that is not desired. While NaBH₄ is generally selective for carbonyls over nitro groups, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functionalities. commonorganicchemistry.com

Reactions with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. This reaction allows for the introduction of a new alkyl or aryl group at the carbonyl carbon, further diversifying the molecular structure.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide. This provides a method for forming a new carbon-carbon double bond at the position of the carbonyl group.

Formation of Hydrazones and Oximes: The carbonyl group can react with hydrazine or hydroxylamine and their derivatives to form hydrazones and oximes, respectively. For instance, the oxime of 3-bromo-6-nitrofluorenone has been prepared by refluxing the ketone with hydroxylamine hydrochloride. cdnsciencepub.com These derivatives can be useful for characterization or as intermediates for further transformations like the Beckmann rearrangement.

Nucleophilic Additions and Condensations

The chemical structure of this compound allows for nucleophilic attacks at two main positions: the electrophilic carbon of the carbonyl group and the aromatic carbon atoms, particularly the one bonded to the bromine atom.

Nucleophilic Addition to the Carbonyl Group: The ketone functional group is susceptible to nucleophilic addition reactions. For instance, condensation reactions with amine derivatives are common. Reagents like hydroxylamine would yield the corresponding oxime, and various hydrazines would produce hydrazones. These reactions are standard transformations for benzophenones.

Nucleophilic Aromatic Substitution: The bromine atom on the phenyl ring can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. The reactivity of halogen-substituted aromatic rings towards nucleophilic substitution is significantly enhanced by the presence of strong electron-withdrawing groups in the ortho and para positions. stackexchange.com In this compound, the nitro group is in the meta position relative to the benzoyl group on its own ring, and the bromo-substituted ring does not have a nitro activator. However, the benzoyl group itself is electron-withdrawing. Studies on similar compounds, like 3-nitro-4-methoxybenzophenone, show that a leaving group (methoxy) para to a nitro group and ortho to a benzoyl group is readily displaced by nucleophiles like ammonia. ncl.res.in While the bromine in this compound is not activated by the nitro group directly, it can still be substituted under specific conditions, for example, using strong nucleophiles or with palladium catalysis.

| Reaction Type | Reagent/Conditions | Product |

| Nucleophilic Aromatic Substitution | Amines or thiols, Palladium catalyst | Substituted 3'-nitrobenzophenone |

| Condensation | Hydroxylamine | This compound oxime |

| Condensation | Hydrazine | This compound hydrazone |

This table presents potential reactions based on the general reactivity of substituted benzophenones.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding (4-bromophenyl)(3-nitrophenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Research Findings: Standard reducing agents like sodium borohydride (NaBH₄) are commonly used for the reduction of ketones to alcohols. For benzophenone derivatives, this reaction is generally efficient. For example, the reduction of 4-nitrobenzophenone to α-(4-nitrophenyl)benzyl alcohol using NaBH₄ is a well-established procedure. bocsci.com A similar protocol would be applicable to this compound. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but care must be taken as they can also reduce the nitro group. The choice of solvent and temperature is critical to ensure selectivity and high yields.

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol | (4-bromophenyl)(3-nitrophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (4-bromophenyl)(3-nitrophenyl)methanol (potential for nitro group reduction) |

This table outlines common conditions for the selective reduction of the carbonyl group.

Photochemical Transformations of Benzophenone Derivatives

Benzophenones are well-known for their rich photochemistry, primarily their ability to act as photosensitizers. researchgate.net Upon absorption of UV light, benzophenone is excited to a singlet state, which then efficiently undergoes intersystem crossing to a triplet state. This triplet state is responsible for most of its photochemical reactivity.

For this compound, several photochemical pathways can be anticipated:

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol), the triplet-state carbonyl can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can lead to pinacol-type products.

Energy Transfer: The triplet state of the benzophenone moiety can transfer its energy to other molecules, a process utilized in photosensitization.

Influence of Substituents: The bromo and nitro substituents can influence the photochemical behavior. The heavy bromine atom can enhance the rate of intersystem crossing. The nitro group itself is photoreactive and can undergo reduction or rearrangement upon irradiation, which may compete with the typical benzophenone photochemistry. mdpi.com Studies on diverse biologically active analogs often reveal complex transformations including isomerization, dimerization, and cyclization upon irradiation. mdpi.com

Electrochemical Behavior of this compound

The electrochemical properties of this compound are determined by its reducible functional groups: the carbonyl and the nitro group. Cyclic voltammetry (CV) is the primary technique used to study these processes. uit.no

Research Findings: Studies on substituted benzophenones show that they undergo a one-electron reduction to form a radical anion. uit.no The potential at which this occurs is highly dependent on the nature of the substituents on the aromatic rings.

Reduction of the Nitro Group: The nitro group is generally reduced at less negative potentials than the carbonyl group. In aprotic solvents, the reduction of nitroaromatic compounds often proceeds via a one-electron transfer to form a stable anion radical. rjraap.com

Reduction of the Carbonyl Group: The carbonyl group is also reducible. The presence of the electron-withdrawing nitro and bromo substituents would make the reduction of the carbonyl group occur at a less negative potential compared to unsubstituted benzophenone. uit.no

| Functional Group | Electrochemical Process | Expected Behavior |

| Nitro Group | One-electron reduction | Forms a stable anion radical at the first reduction potential. |

| Carbonyl Group | One-electron reduction | Forms a ketyl radical anion at a more negative potential than the nitro group. |

This table summarizes the expected electrochemical reduction steps for this compound based on general principles for related organic compounds.

Applications and Potential in Materials Science and Advanced Chemical Systems Non-clinical

Precursor in Organic Synthesis for Complex Molecular Architectures

4-Bromo-3'-nitrobenzophenone serves as a versatile precursor in organic synthesis, enabling the construction of intricate molecular frameworks. The reactivity of its functional groups allows for a variety of chemical transformations, making it a key starting material or intermediate in multi-step synthetic pathways.

The synthesis of this compound itself is typically achieved via a Friedel-Crafts acylation reaction between 3-nitrobenzoyl chloride and bromobenzene, with aluminum chloride acting as a catalyst. prepchem.com This method highlights its position as a product of fundamental organic reactions, which can then be elaborated into more complex structures.

The true synthetic potential of this compound lies in the differential reactivity of its substituted rings. The nitro group is strongly electron-withdrawing, which deactivates its phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the bromine atom on the other phenyl ring is a good leaving group, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise modifications. For instance, the nitro group can be reduced to an amino group, yielding 4-Bromo-3'-aminobenzophenone. This amino group introduces a new site of reactivity, enabling the formation of amides, sulfonamides, or the construction of heterocyclic rings. asianpubs.orggoogle.com

The bromine atom can be replaced by various nucleophiles or used in coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable building block for creating a diverse range of complex molecules, including precursors for medicinally important heterocyclic compounds like quinazolines, indazoles, and benzodiazepines, which are often derived from substituted aminobenzophenones. asianpubs.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Nitro Group Reduction | Sn/HCl, H₂/Pd-C, or Na₂S₂O₄ | 4-Bromo-3'-aminobenzophenone |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) under forcing conditions | Substituted benzophenones |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl-substituted benzophenones |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted benzophenones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted benzophenones |

Components in Functional Organic Materials (e.g., Polymers, Liquid Crystals)

The structural framework of this compound is relevant to the field of materials science. Benzophenone derivatives are known to be incorporated into polymers and other materials to impart specific properties such as UV-stability, photo-reactivity, or altered optical characteristics. smolecule.com While direct applications of this compound in this context are not extensively documented, its potential can be inferred from related compounds.

For example, related bromo- and nitro-substituted benzophenones serve as precursors in the synthesis of advanced polymers. smolecule.com The incorporation of such rigid, polarizable units into a polymer backbone can influence properties like thermal stability, mechanical strength, and refractive index. The bromine atom provides a convenient handle for polymerization reactions, allowing it to be integrated as a monomer into polymer chains.

The field of liquid crystals also utilizes molecules with rigid cores and specific electronic properties. uib.nocphi-online.com The elongated, somewhat rigid structure of benzophenone derivatives could allow them to act as mesogens, the fundamental units of liquid crystals, when appropriately substituted with flexible alkyl chains. mdpi.com The strong dipole moment introduced by the nitro group in this compound could be a significant factor in promoting the formation of liquid crystalline phases.

Role in Photoreactive Initiators or Photosensitizers

Benzophenones are a well-known class of photoreactive compounds. americanchemicalsuppliers.com Benzophenone itself is a classic photosensitizer used extensively in photochemistry and industrial applications like UV curing of inks and coatings. Upon absorption of UV light (typically around 340-360 nm), the benzophenone molecule undergoes an electronic transition from the ground state (S₀) to an excited singlet state (S₁), which then efficiently converts to a long-lived triplet state (T₁) via intersystem crossing.

This triplet state is the key reactive species. It can initiate chemical reactions in a few ways:

Hydrogen Abstraction: The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule (like a solvent or an oligomer), creating a ketyl radical and a substrate radical. The substrate radicals can then initiate polymerization.

Energy Transfer: The triplet benzophenone can transfer its energy to another molecule (an acceptor), promoting the acceptor to its own triplet state. This process is fundamental to photosensitization, where the sensitizer absorbs light that the acceptor cannot, and then "passes on" the energy.

The substituents on the benzophenone core can modify its photophysical properties. While specific data for this compound is scarce, the presence of a bromine atom (a heavy atom) could potentially enhance the rate of intersystem crossing, which might increase the quantum yield of triplet formation. The nitro group, being electron-withdrawing, can also influence the energy levels of the excited states. Some nitro-aromatic compounds are known to have their own rich photochemistry, which could lead to more complex photoreaction pathways. smolecule.com

Development of Chemical Probes or Sensors

The development of chemical probes and sensors often relies on molecules whose optical properties, such as fluorescence, change in response to a specific analyte or environmental condition. indianchemicalsociety.com Benzophenone derivatives can be functionalized to serve as platforms for such probes.

While this compound itself is not strongly fluorescent, it can be chemically modified into compounds that are. For instance, the bromine atom can be replaced with fluorogenic groups using cross-coupling chemistry. Furthermore, the benzophenone scaffold can be incorporated into larger systems that exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. These AIE-active materials are promising for the development of "turn-on" fluorescent sensors.

The nitroaromatic group also offers a handle for sensing applications. The nitro group is electrochemically active and can be reduced. This property can be exploited in the design of electrochemical sensors. Additionally, the fluorescence of many molecules is quenched by proximity to a nitro group. A probe could be designed where a fluorescent part of the molecule is "turned off" by the nitro group. A chemical reaction that removes or transforms the nitro group in the presence of a specific analyte could then restore fluorescence, providing a "turn-on" signal.

Host-Guest Chemistry and Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. thno.org A key concept in this field is host-guest chemistry, where a larger host molecule (like a cyclodextrin, calixarene, or cucurbituril) encapsulates a smaller guest molecule. thno.orgnih.govfrontiersin.org This complexation can alter the properties of the guest, for example by increasing its solubility in water or protecting it from degradation.

This compound, with its aromatic rings and polar groups, has the potential to act as a guest molecule. Its phenyl rings can fit into the hydrophobic cavities of hosts like cyclodextrins or certain calixarenes. nih.gov The formation of such a host-guest complex could modulate its reactivity or photophysical properties. For instance, encapsulation within a host molecule could influence the outcome of a photochemical reaction by restricting the conformational freedom of the benzophenone guest.

These host-guest interactions can also be used to build larger, ordered structures known as supramolecular assemblies. indianchemicalsociety.comrsc.org By designing bifunctional guests or using hosts that can bind multiple guests, it is possible to create chains, networks, or other complex architectures. The specific functional groups on this compound could be used to direct such assemblies, potentially leading to new materials with ordered structures and interesting collective properties.

Future Research Directions and Emerging Methodologies for 4-bromo-3'-nitrobenzophenone

Exploration of Green Chemistry Routes for Synthesis

The traditional synthesis of benzophenones, often relying on Friedel-Crafts acylation, typically involves stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents, which pose significant environmental and handling challenges. chemijournal.comrsc.orgkoreascience.kr The future of 4-Bromo-3'-nitrobenzophenone synthesis lies in the adoption of green chemistry principles to mitigate these issues.

Key areas of exploration include the use of solid acid catalysts, which offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation. chemijournal.comrsc.org Materials like sulfated zirconia, zeolites (such as HZSM-5), heteropoly acids supported on silica (MCM-41), and silica sulfuric acid have shown promise in catalyzing Friedel-Crafts reactions under more environmentally benign conditions, including solvent-free systems. chemijournal.comrsc.orgkoreascience.krtsijournals.comtandfonline.com For instance, the acylation of aromatic compounds has been successfully demonstrated using sulfated zirconia and various supported catalysts, often with high selectivity and yield. rsc.orgtsijournals.com

Another promising avenue is the application of microwave-assisted synthesis. rsc.org This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. rsc.orgacs.orgarabjchem.org The combination of microwave irradiation with solvent-free conditions or greener solvents like ethanol represents a significant step towards a more sustainable synthesis of this compound. google.com

A comparison of traditional and potential green synthesis routes highlights the significant advantages of the latter.

Interactive Data Table: Comparison of Synthesis Routes for Benzophenones

| Feature | Traditional Friedel-Crafts Acylation | Emerging Green Chemistry Routes |

| Catalyst | Stoichiometric AlCl₃, FeCl₃ | Catalytic solid acids (zeolites, sulfated zirconia), supported heteropoly acids. chemijournal.comrsc.orgtsijournals.com |

| Solvent | Nitrobenzene, Dichloromethane (often toxic/halogenated) | Solvent-free conditions, or green solvents (e.g., ethanol). chemijournal.comgoogle.com |

| Energy Source | Conventional heating (hours) | Microwave irradiation (seconds to minutes). acs.orgarabjchem.org |

| Work-up | Aqueous quench, extraction, significant waste | Simple filtration to recover catalyst, minimal waste. koreascience.kr |

| Environmental Impact | High, generates corrosive and toxic waste | Low, reduced waste, recyclable catalysts. rsc.org |

Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, exploring novel solid acid catalysts and refining microwave protocols to maximize efficiency and sustainability.

Advanced Spectroscopic Techniques for In-Situ Monitoring

Optimizing reaction conditions and ensuring process safety and reproducibility requires a deep understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical quality attributes. vdu.lt Advanced spectroscopic techniques are central to PAT, enabling real-time, in-situ monitoring of chemical reactions. rsc.orgukri.org

For the synthesis of this compound, techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable. mt.comamericanpharmaceuticalreview.com These methods provide detailed, real-time information about the concentration of reactants, intermediates, and products by tracking the characteristic vibrational modes of specific functional groups. ukri.orgamericanpharmaceuticalreview.com For example, in a Friedel-Crafts acylation, one could monitor the disappearance of the acyl chloride C=O stretch and the appearance of the ketone C=O stretch of the benzophenone product. researchgate.net Raman spectroscopy is especially advantageous for monitoring reactions in heterogeneous mixtures or those involving solids, as it is less susceptible to interference from the reaction medium. americanpharmaceuticalreview.comnih.gov

This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of parameters like temperature, catalyst loading, and reactant addition rates. ukri.org The integration of these spectroscopic tools, particularly in continuous flow chemistry setups, will lead to more efficient, controlled, and safer manufacturing processes for this compound. ukri.org

Interactive Data Table: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound | Advantages |

| Raman Spectroscopy | Vibrational modes of molecules, concentration of species. nih.gov | Monitoring C-Br, C=O, and C-NO₂ bond vibrations to track reactant consumption and product formation. americanpharmaceuticalreview.com | Excellent for solid/slurry samples, non-invasive, fiber-optic probe compatible. nih.gov |

| FTIR Spectroscopy | Functional group analysis, concentration of dissolved species. mt.com | Tracking changes in carbonyl and nitro group stretching frequencies in the solution phase. | High sensitivity and speed, well-established technique. |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems. | Monitoring the formation of the conjugated benzophenone system. | Simple, cost-effective, good for tracking chromophore development. |

The future will see increased use of these techniques, not just for monitoring but for active feedback control in automated synthesis platforms. ukri.org

Machine Learning and Artificial Intelligence in Predicting Properties and Reactions

The convergence of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. beilstein-journals.org Machine learning (ML) algorithms can analyze vast datasets to identify complex patterns and make predictions about chemical properties and reaction outcomes, often surpassing human intuition. mdpi.comduke.edu This approach is highly applicable to the study of this compound.

These predictive models not only accelerate the discovery and optimization process but also provide deeper insights into the underlying structure-property and structure-reactivity relationships. mdpi.comduke.edu

Interactive Data Table: Applications of AI/ML in Chemistry

| AI/ML Application | Description | Relevance to this compound |

| Property Prediction | Models trained on existing molecular data predict physical, chemical, and biological properties of new molecules. researchgate.net | Predicting solubility, electronic properties (HOMO/LUMO), and potential bioactivity. scielo.br |

| Reaction Optimization | Algorithms suggest the best reaction conditions to achieve a desired outcome (e.g., high yield) with minimal experimentation. beilstein-journals.orgbeilstein-journals.org | Optimizing the synthesis of this compound to maximize yield and minimize byproducts. |

| Retrosynthesis Planning | AI suggests potential synthetic pathways for a target molecule. beilstein-journals.org | Proposing novel and efficient synthetic routes, potentially uncovering non-intuitive strategies. |

| High-Throughput Screening | Virtually screening libraries of designed compounds for desired properties. researchgate.net | Screening virtual derivatives of this compound for enhanced material or biological properties. |

The integration of AI into automated laboratory systems promises to create "self-driving" laboratories that can autonomously design, execute, and optimize chemical syntheses, dramatically accelerating the pace of chemical innovation. beilstein-journals.org

Integration into Novel Multifunctional Materials

The unique combination of a bromo group (a versatile handle for cross-coupling reactions) and a nitro group (a strong electron-withdrawing group and a precursor to an amino group) on the benzophenone core makes this compound an attractive building block for novel multifunctional materials. smolecule.commdpi.com Benzophenone derivatives are already known for their use as photoinitiators, in organic light-emitting diodes (OLEDs), and as components of advanced polymers. magtech.com.cnacs.orgresearchgate.net

Future research will likely exploit these functional groups to integrate the molecule into advanced materials:

Polymers and Advanced Composites: The bromo group can be used to graft the molecule onto polymer backbones or to participate in polymerization reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to create new polymers. acs.orgchemicalbook.com The resulting materials could possess enhanced thermal stability, specific optical properties (e.g., high refractive index), or photo-responsive behavior due to the benzophenone moiety. chemicalbook.com

Organic Electronics: The electron-deficient nature imparted by the nitro and carbonyl groups makes the benzophenone core a suitable acceptor unit in materials designed for organic electronics. mdpi.com By combining it with suitable electron-donor moieties, derivatives of this compound could be developed as host or emitter materials in OLEDs, potentially exhibiting thermally activated delayed fluorescence (TADF). mdpi.comrsc.org

Photoactive Materials: The benzophenone core is a well-known photosensitizer. researchgate.net The bromo and nitro substituents can modulate its photochemical properties. This allows for the design of specialized photoinitiators for free-radical polymerization, with applications in 3D printing and coatings. acs.org The bromine atom, being a heavy atom, can also enhance intersystem crossing, potentially influencing the phosphorescence properties of derived materials. acs.org

Computational Design of Derivatives with Tuned Properties

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for the in silico design of new molecules with precisely tuned properties before they are ever synthesized in a lab. nih.govscialert.netacs.org This approach allows for the rational design of derivatives of this compound with optimized characteristics for specific applications.

By systematically modifying the structure—for example, by replacing the bromine with other halogens, changing the position of the nitro group, or adding other substituents—researchers can compute how these changes affect key molecular properties. nih.govscialert.net These properties include:

Electronic Properties: Calculating the HOMO and LUMO energy levels to predict the electron-accepting or -donating character, which is crucial for designing materials for OLEDs. rsc.org

Spectral Properties: Using time-dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum, enabling the design of derivatives that absorb light at specific wavelengths for applications as UV filters or photoinitiators. nih.govacs.orgresearchgate.net

Reactivity: Modeling reaction pathways to predict the reactivity of different sites on the molecule, guiding further synthetic transformations.

This computational-first approach saves significant time and resources by focusing experimental efforts on the most promising candidates identified through simulation. nih.gov

Interactive Data Table: Computationally Tunable Properties of Derivatives

| Property to be Tuned | Computational Method | Structural Modification Strategy | Potential Application |

| LUMO Energy Level | DFT | Introduce additional electron-withdrawing groups. | Organic Electronics (n-type materials). rsc.org |

| Absorption Maximum (λmax) | TD-DFT | Vary position and electronic nature of substituents on the phenyl rings. nih.gov | Photoinitiators, UV-filters. nih.govresearchgate.net |

| Triplet State Energy | DFT | Incorporate heavy atoms (e.g., iodine instead of bromine) or specific donor groups. acs.org | Phosphorescent emitters, TADF materials. mdpi.com |

| Dipole Moment | DFT | Introduce polar functional groups. | Materials with specific dielectric properties. scialert.net |

Through these emerging methodologies, the scientific community is poised to unlock the full potential of this compound, paving the way for more efficient and sustainable chemical processes and the creation of novel materials with tailored functionalities.

Q & A

Q. What are the standard synthetic protocols for 4-Bromo-3'-nitrobenzophenone, and how can reaction yields be optimized?